2-Bromo-5-methoxy-4-methylquinazoline
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Overview
Description
2-Bromo-5-methoxy-4-methylquinazoline is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-methylquinazoline typically involves the bromination of 5-methoxy-4-methylquinazoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-4-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted quinazolines, which can have varied biological activities and applications in medicinal chemistry.
Scientific Research Applications
2-Bromo-5-methoxy-4-methylquinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-4-methylquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, disrupting biological pathways and exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylquinazoline
- 5-Methoxy-4-methylquinazoline
- 2-Chloro-5-methoxy-4-methylquinazoline
Uniqueness
2-Bromo-5-methoxy-4-methylquinazoline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for selective modifications and interactions with biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-bromo-5-methoxy-4-methylquinazoline |
InChI |
InChI=1S/C10H9BrN2O/c1-6-9-7(13-10(11)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3 |
InChI Key |
ASURXWBRWRMHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)Br)C=CC=C2OC |
Origin of Product |
United States |
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